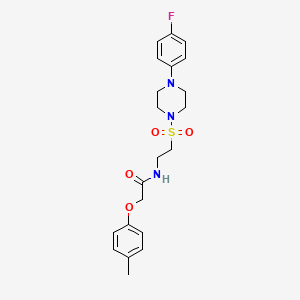

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Descripción

Chemical Structure: The compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a sulfonyl-ethyl chain at the 4-position. The acetamide moiety is linked to a p-tolyloxy (4-methylphenoxy) group. Its molecular formula is C₂₂H₂₅FN₂O₄S, with a molecular weight of 440.51 g/mol.

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-17-2-8-20(9-3-17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-6-4-18(22)5-7-19/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJIYELVYQBSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base.

Coupling with Tolyl Acetate: The final step involves coupling the sulfonylated piperazine with tolyloxyacetate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyloxy moiety.

Reduction: Reduction reactions can occur at the sulfonyl group or the aromatic rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a ligand for studying receptor interactions.

Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide likely involves binding to specific molecular targets such as receptors or enzymes. The piperazine ring and fluorophenyl group may play crucial roles in its binding affinity and specificity. The sulfonyl group can enhance the compound’s solubility and stability.

Comparación Con Compuestos Similares

Key Structural Features :

- Sulfonyl-Ethyl Chain : Introduces polarity and hydrogen-bonding capacity.

- p-Tolyloxy Acetamide : The ether linkage and methyl group on the phenyl ring contribute to steric bulk and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related compounds and their key attributes:

Functional Group Analysis

- Piperazine Modifications: The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in or phenyl in ) optimizes π-π stacking with aromatic residues in receptor binding pockets. Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl groups (target, ) increase polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs like .

- Acetamide Substituents: The p-tolyloxy group in the target compound offers higher lipophilicity (logP ~3.5 estimated) compared to fluorophenyl or thiazole-linked analogs (logP ~2.8–3.2) .

Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

- The target compound’s p-tolyloxy group may enhance membrane permeability for similar targets .

- Receptor Binding: Fluorophenyl and sulfonyl groups are common in adenosine A2A receptor ligands (e.g., ). The target compound’s structure aligns with ligands targeting G protein-coupled receptors .

Actividad Biológica

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide, also known by its CAS number 897622-15-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21F2N3O4S. It features a piperazine ring substituted with a fluorophenyl group and a sulfonyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. Below is a detailed examination of these activities:

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines. For example, derivatives of piperazine have been tested for their ability to reduce nitric oxide (NO) production in macrophages, suggesting potential use in treating inflammatory diseases.

2. Antimicrobial Activity

Several derivatives of sulfonamide compounds have demonstrated significant antimicrobial properties. In vitro studies indicate that this compound may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

3. Anticancer Activity

Preliminary research suggests that this compound may possess cytotoxic effects against certain cancer cell lines. Studies involving molecular docking have indicated that it interacts with specific proteins involved in cancer cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Case Study 1 : A study on sulfonamide derivatives showed that modifications to the piperazine ring can enhance antimicrobial activity against Gram-positive bacteria. The findings suggest that the presence of electron-withdrawing groups increases potency.

- Case Study 2 : Research involving piperazine-based compounds indicated their potential as anti-cancer agents through the induction of apoptosis in cancer cells. The mechanism was linked to the inhibition of specific signaling pathways.

Research Findings

A summary table of relevant research findings on related compounds is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.